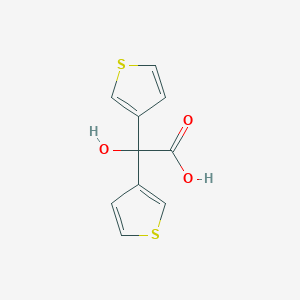

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

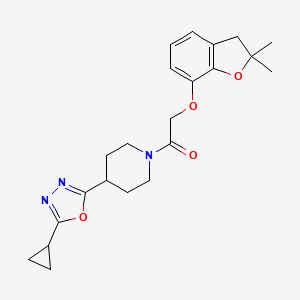

2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid, also known as α-Hydroxy-α-2-thienyl-2-thiopheneacetic acid or Di-2-thienylglycolic acid, is a chemical compound with the empirical formula C10H8O3S2 . It has a molecular weight of 240.30 .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of two thiophene rings attached to a central carbon atom, which is also bonded to a hydroxyl group and a carboxylic acid group .Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Experimentation

One key application of 2-hydroxy-2,2-di(thiophen-3-yl)acetic acid derivatives lies in the field of organic synthesis. For instance, a study highlighted the preparation of a derivative, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, through a Grignard reaction. This process can be integrated into undergraduate organic chemistry courses to enhance students' interest in scientific research and experimental skills (Min, 2015).

Electropolymerization and Electrochemical Applications

In another study, the derivative 2-(2,5-di(thiophen-2-yl)thiophen-3-yl)acetic acid (TTAA) was synthesized and its electropolymerization investigated. This research explored the effects of various solvents on the electrochemical, morphological, and electrochromic properties of the polymer films obtained from TTAA, highlighting its potential application in electrochromic materials (Zhang et al., 2016).

Biochemical Sensing Applications

Furthermore, the compound's derivatives have been employed in biochemical sensing. A study reported the use of a thiophen-3-yl-acetic acid derivative as a monomer for a conducting polymer sensor. This sensor was effective in the electrochemical detection of DNA hybridization, demonstrating its utility in biological recognition applications (Cha et al., 2003).

Chemical and Spectroscopic Properties

Research on the chemical and spectroscopic properties of 3-hydroxythiophene systems, which are closely related to this compound, has provided insights into their reactivity and potential applications in various organic syntheses (Hunter & Mcnab, 2010).

Catalytic and Synthesis Applications

Another study focused on the catalytic asymmetric hydrogenation of a related compound, showcasing its utility in the formal synthesis of cognitive enhancers (Li et al., 2011).

Wirkmechanismus

Target of Action

It is known that the compound is a pharmaceutical secondary standard and certified reference material used in pharma release testing and pharmaceutical research .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a certified reference material, suggesting that it has been extensively characterized for use in pharmaceutical research .

Result of Action

It is known that the compound is a pharmaceutical secondary standard and certified reference material, suggesting that it has been extensively characterized for use in pharmaceutical research .

Action Environment

It is known that the compound is a certified reference material, suggesting that it has been extensively characterized for use in a variety of research environments .

Eigenschaften

IUPAC Name |

2-hydroxy-2,2-di(thiophen-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S2/c11-9(12)10(13,7-1-3-14-5-7)8-2-4-15-6-8/h1-6,13H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRPEPVLUJPOFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C2=CSC=C2)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide](/img/structure/B2582612.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2582614.png)

![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2582617.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)

![N-[(2R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2582628.png)

![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)

![2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2582631.png)